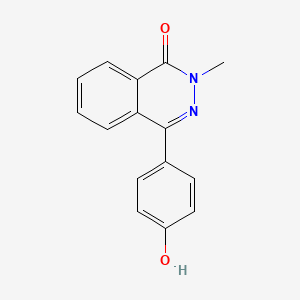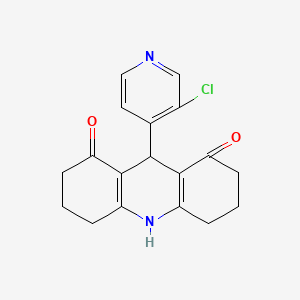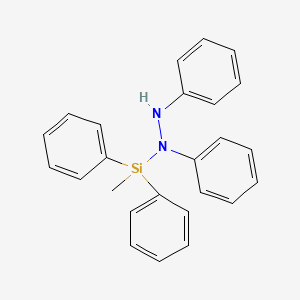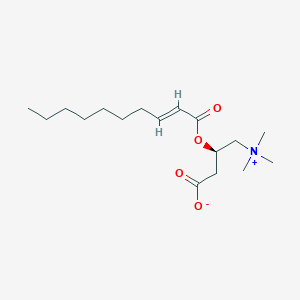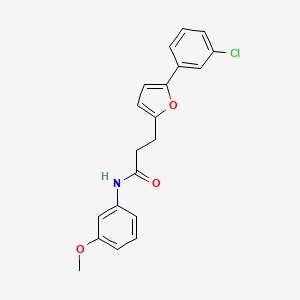
1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is a quaternary ammonium compound with the molecular formula C19H40BrNO2 and a molecular weight of 394.44 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The process begins with the preparation of the tertiary amine, followed by its reaction with 1-bromododecane under controlled conditions to form the quaternary ammonium salt .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the tertiary amine and 1-bromododecane are mixed and heated to facilitate the reaction. The reaction mixture is then purified through crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can displace the bromide ion.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield new quaternary ammonium compounds, while oxidation and reduction reactions result in the formation of various oxidized or reduced derivatives .
Scientific Research Applications
1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in the study of cell membranes and as a disinfectant due to its antimicrobial properties.
Medicine: It is investigated for its potential use in drug delivery systems and as an antiseptic agent.
Industry: The compound is used in the formulation of cleaning agents, fabric softeners, and antistatic agents
Mechanism of Action
The mechanism of action of 1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This makes it an effective antimicrobial agent .
Comparison with Similar Compounds
- 1-Methoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
- 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
- 1-Hexyloxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
Uniqueness: 1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is unique due to its specific butoxy group, which imparts distinct surfactant properties compared to its methoxy, ethoxy, and hexyloxy counterparts. This makes it particularly effective in applications requiring strong surface activity and antimicrobial properties .
Properties
CAS No. |
10558-31-3 |
|---|---|
Molecular Formula |
C19H40BrNO2 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(1-butoxy-1-oxododecan-2-yl)-trimethylazanium;bromide |
InChI |
InChI=1S/C19H40NO2.BrH/c1-6-8-10-11-12-13-14-15-16-18(20(3,4)5)19(21)22-17-9-7-2;/h18H,6-17H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
JAIJKIBNPVNVJI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC(C(=O)OCCCC)[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11942995.png)
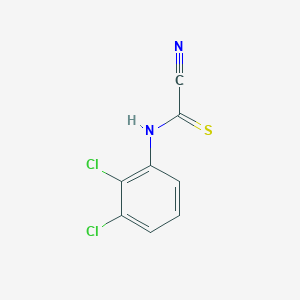
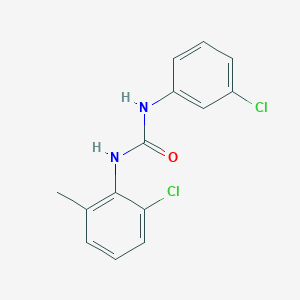
![N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine](/img/structure/B11943018.png)


![benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)
![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)
